

MPT0B214: A Comparative Analysis Against Novel Mitotic Inhibitors in Cancer Therapy

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Compound of Interest

Compound Name: MPT0B214

Cat. No.: B10752846

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of the microtubule inhibitor **MPT0B214** with several novel mitotic inhibitors. This analysis is supported by available preclinical data, detailed experimental protocols, and visual representations of the key cellular pathways and experimental workflows.

Introduction

MPT0B214 is a synthetic aroylquinolone derivative that has demonstrated potent antitumor activity by disrupting microtubule dynamics. It acts as a microtubule destabilizing agent by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.^{[1][2]} A significant feature of **MPT0B214** is its effectiveness against multidrug-resistant (MDR) cancer cell lines, suggesting its potential to overcome common mechanisms of chemotherapy resistance.^[1] In the evolving landscape of cancer therapeutics, a new generation of mitotic inhibitors has emerged, targeting different key players in cell division. These novel agents, such as inhibitors of Checkpoint Kinase 1 (CHK1), Aurora kinases, Polo-like kinases (PLK), and the kinesin spindle protein (Eg5), offer alternative mechanisms to halt mitotic progression and induce cancer cell death. This guide provides a comparative overview of the preclinical efficacy of **MPT0B214** alongside representative novel mitotic inhibitors.

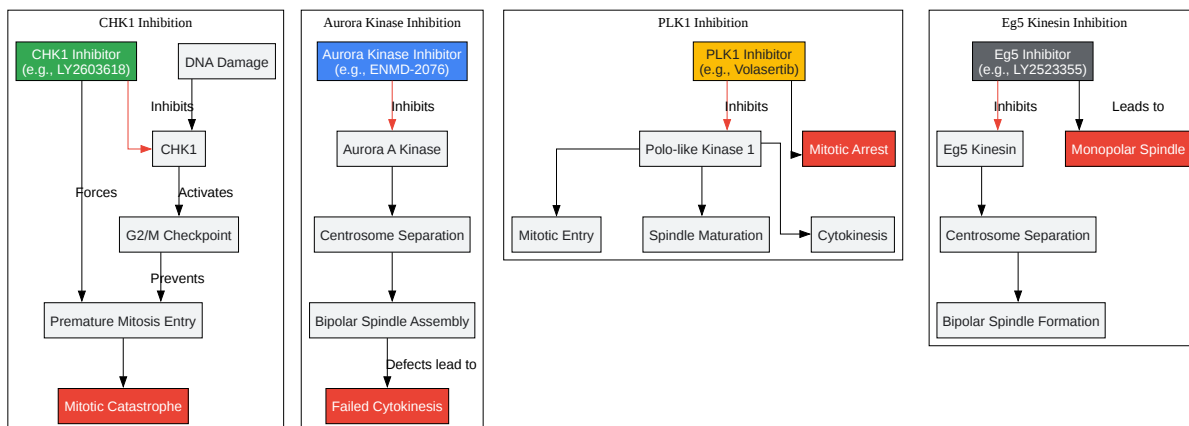
Comparative Efficacy: In Vitro Cytotoxicity

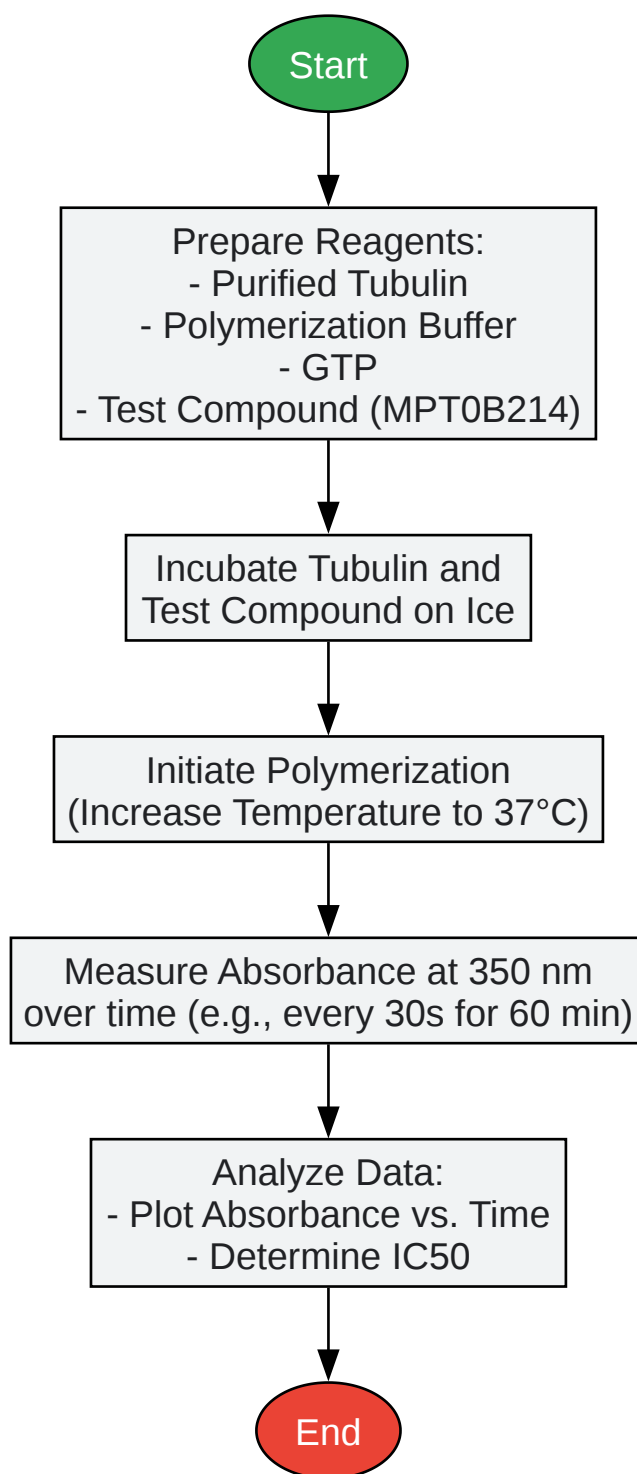
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **MPT0B214** and selected novel mitotic inhibitors across various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

Compound	Target	Cell Line	Cancer Type	IC50 (nM)
MPT0B214	Tubulin	KB	Oral Carcinoma	4 - 6
KB-VIN10 (MDR)	Oral Carcinoma	4 - 6		
A549	Lung Cancer	~50		
HCT-116	Colon Cancer	~30		
PC-3	Prostate Cancer	~20		
LY2603618 (Rabusertib)	CHK1	HeLa	Cervical Cancer	7 (in vitro kinase assay)
HT-29	Colon Cancer	Sensitizes to gemcitabine		
ENMD-2076	Aurora Kinase A	HCT-116	Colon Cancer	Induces G2/M arrest at 5 μ M
Multiple Myeloma cells	Multiple Myeloma	50% cell death at 3 μ M (72h)		
Various solid tumor and hematopoietic cancer cell lines	Various	25 - 700		
Volasertib (BI 6727)	PLK1	HCT-116	Colon Cancer	23
NCI-H460	Lung Cancer	21		
A549 (p53 wt)	Lung Cancer	18.05 \pm 2.52 (normoxia)		
A549-920 (p53 kd)	Lung Cancer	>85 (hypoxia)		
LY2523355 (Litronesib)	Eg5 Kinesin	Various cancer cell lines	Various	Marked antitumor activity in 86% of 14 xenograft models

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by **MPT0B214** and the novel classes of mitotic inhibitors.





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References

- 1. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]
- 2. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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